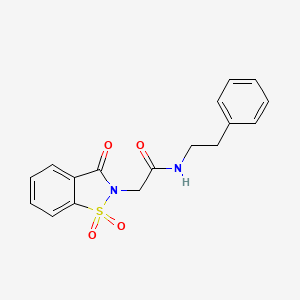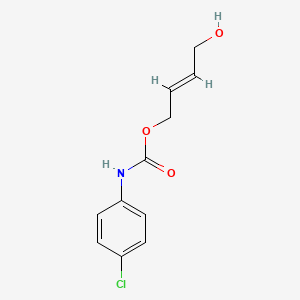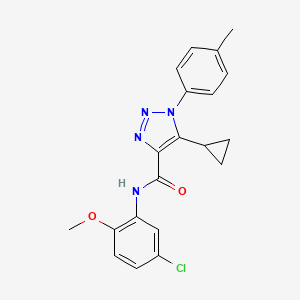![molecular formula C14H18FN B2939903 1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287285-11-2](/img/structure/B2939903.png)
1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. The compound has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology.
科学研究应用
1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been widely studied for its potential applications in scientific research. The compound has been used as a tool to study the cannabinoid receptor system, which plays a key role in various physiological processes such as pain sensation, appetite regulation, and mood modulation. This compound has been shown to bind selectively to the CB1 and CB2 receptors, which are the two main cannabinoid receptors in the human body. The compound has also been used to study the effects of synthetic cannabinoids on the central nervous system, and its potential as a therapeutic agent for various neurological disorders such as epilepsy and multiple sclerosis.
作用机制
1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine acts by binding to the CB1 and CB2 receptors in the brain and other parts of the body. The compound has been shown to have a high affinity for these receptors, and it produces effects that are similar to those of natural cannabinoids such as THC. This compound has been shown to activate the CB1 receptor more strongly than the CB2 receptor, which may explain its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in the body. The compound has been shown to produce psychoactive effects such as euphoria, relaxation, and altered perception of time and space. This compound has also been shown to produce cardiovascular effects such as increased heart rate and blood pressure, as well as respiratory effects such as bronchodilation and increased airway resistance. The compound has also been shown to produce effects on the gastrointestinal system, such as nausea and vomiting.
实验室实验的优点和局限性
1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several advantages as a tool for scientific research. The compound is highly selective for the CB1 and CB2 receptors, which makes it a valuable tool for studying the cannabinoid receptor system. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, this compound also has several limitations. The compound is highly potent and produces psychoactive effects, which can make it difficult to use in certain types of experiments. This compound is also a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids.
未来方向
For research on 1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine include the development of new synthetic cannabinoids, the study of long-term effects, and research on drug interactions.
合成方法
1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is synthesized by reacting 3-fluoro-5-methylbenzoic acid with 1-bicyclo[1.1.1]pentan-1-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with N-methylmethanamine to yield this compound. The synthesis of this compound has been described in detail in scientific literature, and the compound is commercially available for research purposes.
属性
IUPAC Name |
1-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN/c1-10-3-11(5-12(15)4-10)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGVYMPDKRKVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C23CC(C2)(C3)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (1R,2R,3R)-2-formyl-3-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B2939820.png)

![4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2939823.png)
![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2939825.png)

![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate](/img/structure/B2939827.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2939828.png)
![methyl [4-({2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2939830.png)
![1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2939831.png)

![N-(3-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939833.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine](/img/structure/B2939840.png)
![N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2939841.png)
